6-Methylpyrazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
6-Methylpyrazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. This fused structure is known for its significant impact in medicinal chemistry and material science due to its unique photophysical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows versatile structural modifications at various positions on the fused ring system. The reaction conditions often include the use of dimethylamino leaving groups and proceed via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of greener synthetic methodologies and tunable photophysical properties makes it a promising candidate for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyrazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the pyrazole or pyrimidine rings, while alkylation can add alkyl groups .
Scientific Research Applications
6-Methylpyrazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of fluorescent probes for bioimaging and chemosensors.
Mechanism of Action
The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features and applications.
Uniqueness
6-Methylpyrazolo[1,5-a]pyrimidin-2-amine stands out due to its simpler and greener synthetic methodology, tunable photophysical properties, and potential biological activities. Its ability to undergo versatile structural modifications makes it a valuable compound in various fields of research .
Properties
CAS No. |
1159983-12-6 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
6-methylpyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H8N4/c1-5-3-9-7-2-6(8)10-11(7)4-5/h2-4H,1H3,(H2,8,10) |
InChI Key |
ZVTVOJZJNSVRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CC(=N2)N)N=C1 |
Origin of Product |
United States |
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